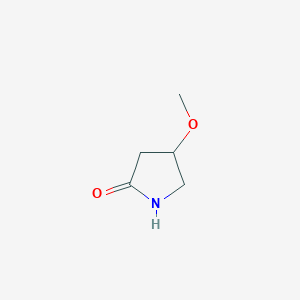
Carbonochloridic acid, 3-bromophenyl ester
Overview
Description
Carbonochloridic acid, 3-bromophenyl ester is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of carbonochloridic acid where the phenyl group is substituted with a bromine atom at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonochloridic acid, 3-bromophenyl ester can be synthesized through the reaction of 3-bromophenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromophenol+Phosgene→Carbonochloridic acid, 3-bromophenyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-bromophenol and phosgene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The hydrochloric acid by-product is typically neutralized and removed from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 3-bromophenyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the ester can hydrolyze to form 3-bromophenol and carbon dioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major products are 3-bromophenol and carbon dioxide.
Reduction: The major product is 3-bromophenyl alcohol.
Scientific Research Applications
Carbonochloridic acid, 3-bromophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 3-bromophenyl ester involves its reactivity towards nucleophiles. The ester group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Carbonochloridic acid, phenyl ester: Similar structure but without the bromine substitution.
Carbonochloridic acid, 4-bromophenyl ester: Similar structure with bromine substitution at the 4-position.
Carbonochloridic acid, 2-bromophenyl ester: Similar structure with bromine substitution at the 2-position.
Uniqueness
Carbonochloridic acid, 3-bromophenyl ester is unique due to the specific position of the bromine atom, which can influence its reactivity and the types of products formed in chemical reactions. The 3-position bromine substitution can lead to different steric and electronic effects compared to other positional isomers, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
(3-bromophenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZTUFRHYNJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597192 | |
| Record name | 3-Bromophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89629-89-0 | |
| Record name | 3-Bromophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3388812.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388823.png)
![2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B3388825.png)




![4-[(1-Ethylpiperidin-3-yl)oxy]aniline](/img/structure/B3388857.png)






